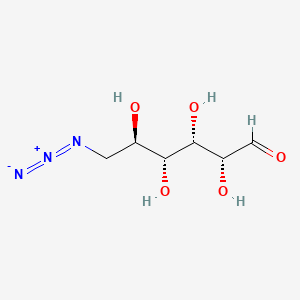
Carboxymethyl-Ethylxanthogenat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to carboxymethyl ethylxanthate often involves intricate chemical reactions that allow for the formation of the desired molecular structure. For example, ethylxanthate compounds can be produced through the electrochemical oxidation of metals in the presence of ethyl dixanthogen, showcasing a method to generate ethylxanthate complexes with metals such as indium(III), tin(IV), and lead(II) (Casey & Vecchio, 1987).
Molecular Structure Analysis
The molecular structure of carboxymethyl ethylxanthate derivatives is often elucidated using various spectroscopic methods, including FT-IR, NMR, and mass spectroscopy. For instance, Singh et al. (2013) synthesized and characterized a compound closely related to carboxymethyl ethylxanthate, employing DFT and AIM studies to evaluate its structure and spectroscopic properties. These analyses provide insights into the compound's molecular geometry, electronic transitions, and intra- and intermolecular interactions (Singh et al., 2013).
Chemical Reactions and Properties
Carboxymethyl ethylxanthate and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. The compound's reactivity can be explored through its synthesis pathways and the subsequent reactions it undergoes. For example, ethylxanthate compounds exhibit specific behaviors in reaction with transition metal halides, forming complexes that reveal the compound's ability to engage in complex formation and highlight its chemical versatility (Holah & Murphy, 1971).
Wissenschaftliche Forschungsanwendungen
Mineralienaufbereitung
Carboxymethyl-Ethylxanthogenat wird häufig als effektiver Kollektor bei der Flotation von Sulfiderzen verwendet . Es spielt eine entscheidende Rolle bei der Trennung von metallischen Sulfiderzen von der Gangart . Der Verbrauch von Xanthogenaten, der chemischen Klasse, zu der this compound gehört, wird bis 2025 voraussichtlich etwa 371.826.000 Tonnen erreichen .
Abwasserbehandlung
Reste von Xanthogenat im Flotationsabwasser können schwerwiegende Umweltverschmutzung und sogar Gefahren für die menschliche Gesundheit verursachen . Es wurden verschiedene Behandlungstechnologien entwickelt, um Xanthogenat-Schadstoffe im Abwasser abzubauen, mit dem Ziel, sichere Entladungsstandards zu erfüllen . Zukünftige Forschung zur Behandlung von Xanthogenat-Abwasser sollte sich auf kombinierte Methoden konzentrieren, die dazu beitragen, eine hohe Effizienz und niedrige Kosten bei gleichzeitig geringer Sekundärverschmutzung zu erreichen .
Mikrobieller Abbau
Es wurde berichtet, dass eine künstliche mikrobielle Gemeinschaft eine Entfernung von 100 % Butylxanthogenat (BX) erreicht . Dies zeigt das Potenzial der Verwendung von this compound in Studien zum mikrobiellen Abbau.
Katalyse-Studien
Materialsynthese
Nachhaltige elektrochemische Geräte
Obwohl die spezifische Anwendung von this compound in diesem Bereich nicht erwähnt wird, wurden Materialien auf Basis von Carboxymethylcellulose als alternative Quelle für nachhaltige elektrochemische Geräte verwendet . Angesichts der ähnlichen Carboxymethylgruppe könnte this compound möglicherweise auch Anwendungen in diesem Bereich haben.
Wirkmechanismus
Mode of Action
It is known that xanthates, a group of chemicals to which carboxymethyl ethylxanthate belongs, can react with certain compounds in their environment . For instance, they can interact with cumene hydroperoxide, leading to the formation of an intermediate product that actively decomposes the hydroperoxide . This suggests that Carboxymethyl ethylxanthate may have a similar mode of action, but more research is needed to confirm this.
Biochemical Pathways
For instance, they can interact with certain compounds in their environment, leading to the formation of intermediate products . These interactions could potentially affect various biochemical pathways, but more research is needed to identify the specific pathways affected by Carboxymethyl ethylxanthate.
Result of Action
It is known that xanthates can interact with certain compounds in their environment, leading to the formation of intermediate products . These interactions could potentially have various molecular and cellular effects, but more research is needed to identify the specific effects of Carboxymethyl ethylxanthate’s action.
Action Environment
The action environment of Carboxymethyl ethylxanthate refers to the conditions under which the compound exerts its effects. This includes factors such as pH, temperature, and the presence of other compounds . These factors can influence the compound’s action, efficacy, and stability.
Zukünftige Richtungen
Carboxymethyl cellulose (CMC) is one of the most promising cellulose derivatives. Due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, viscous properties, availability and abundance of raw materials, low-cost synthesis process, and likewise many contrasting aspects, it is now widely used in various advanced application fields . Future research could guide researchers working in this prominent field .
Eigenschaften
IUPAC Name |
2-ethoxycarbothioylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S2/c1-2-8-5(9)10-3-4(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLONQRTHUAGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180251 | |
| Record name | Carboxymethyl ethylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25554-84-1 | |
| Record name | 2-[(Ethoxythioxomethyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25554-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxymethyl ethylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025554841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxymethyl ethylxanthate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboxymethyl ethylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((Ethoxythiomethyl)thio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOXYMETHYL ETHYLXANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H778OG3C6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)

